molecular formula C31H46N10O13 B583022 Dota-ggga CAS No. 149206-86-0

Dota-ggga

カタログ番号: B583022
CAS番号: 149206-86-0
分子量: 766.766
InChIキー: YTXMXUAUNMRXHV-QHCPKHFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dota-ggga involves a convenient and efficient total solid-phase synthetic route. This method starts with the condensation reaction of bromoacetylated peptides with cyclen, followed by the alkylation of cyclen-peptide with tert-butylbromoacetate . This three-step solid-phase synthetic route is cost-effective and allows for the rapid preparation of high-purity Dota-linked peptides.

Industrial Production Methods

In industrial settings, the preparation of this compound can be optimized using cationic processed gallium-68 eluates from a tin dioxide 68Ge/68Ga generator. This method involves the adsorption of diluted generator eluates on a strong cation exchange resin and desorption with acidified sodium chloride solution . This optimized labeling method ensures high radiolabeling efficiency and stability over time.

化学反応の分析

Types of Reactions

Dota-ggga undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of substituted derivatives of this compound .

作用機序

The mechanism of action of Dota-ggga involves its ability to form stable and inert complexes with metal ions under physiological conditions. This property allows it to be used as a chelating agent in the development of metal-based imaging and therapeutic agents. The molecular targets and pathways involved include the binding of this compound to specific receptors on cancer cells, facilitating the targeted delivery of radiolabeled peptides for imaging and therapy .

類似化合物との比較

Similar Compounds

Uniqueness of Dota-ggga

This compound is unique due to its efficient and cost-effective synthetic route, high radiolabeling efficiency, and stability. It also exhibits favorable pharmacokinetics and high tumor uptake, making it a promising candidate for targeted imaging and therapy .

生物活性

Dota-ggga, a compound with the chemical formula C31H46N10O13, is a derivative of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) family. This compound has garnered attention in the fields of pharmacology and medical imaging due to its unique biological properties and applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and potential clinical applications.

This compound is characterized by a complex structure that allows for various functionalization. Its high hydrophilicity and stability make it suitable for use in radiopharmaceuticals. The compound's structure can be represented as follows:

C31H46N10O13\text{C}_{31}\text{H}_{46}\text{N}_{10}\text{O}_{13}

Absorption and Distribution

Research indicates that this compound exhibits rapid distribution in biological systems. A study comparing this compound with Gd-DOTA (gadolinium-DOTA) showed that both compounds have similar biodistribution profiles, with rapid clearance from the bloodstream and minimal accumulation in organs . The pharmacokinetic characteristics suggest that this compound may be suitable for intravenous or oral administration due to its low toxicity and favorable distribution .

Excretion

The excretion of this compound occurs primarily through renal pathways. Studies have shown that the compound undergoes glomerular filtration, leading to significant urinary elimination without notable organ accumulation . This property is crucial for minimizing potential toxicity in clinical applications.

Safety Profile

This compound has demonstrated a favorable safety profile in preclinical studies. The acute toxicity assessments indicate that it is significantly safer than other gadolinium-based contrast agents such as Gd-DTPA, with an 85% higher safety factor . This reduced toxicity is attributed to the greater stability of this compound, which exhibits slow kinetics of dissociation.

Imaging Techniques

This compound is primarily utilized in positron emission tomography (PET) imaging due to its ability to bind selectively to somatostatin receptors (SSTR). A systematic review of incidental findings from SSTR PET/CT scans revealed that DOTA-conjugated tracers like this compound are effective in identifying neuroendocrine tumors (NETs) and other malignancies . The specificity of these tracers allows for reliable imaging results while minimizing false positives.

Table 1: Summary of Clinical Findings Using this compound Tracers

StudyYearTracerFindingsStudy Design
Elgeti2008Ga-68-DOTATOC2 invasive ductal breast cancersCohort
Law2013Ga-68-DOTATATE1 meningiomaCase report
Kunikowska2015Ga-68-DOTATATE14 Hashimoto's thyroiditis casesCohort
Yamaga2017Ga-68-DOTATATE1 non-Hodgkin's lymphoma caseCase report

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Neuroendocrine Tumors : A cohort study involving patients with NETs found that this compound provided clear imaging results, aiding in diagnosis and treatment planning .
  • Incidental Findings : In a large review involving nearly 3,000 subjects, incidental findings were reported in 6% of cases using SSTR PET/CT with DOTA tracers, underscoring the clinical relevance of this imaging technique .

特性

IUPAC Name

2-[4-[2-[[2-[[2-[[2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N10O13/c32-23(13-21-1-3-22(4-2-21)41(53)54)31(52)36-26(44)16-34-24(42)14-33-25(43)15-35-27(45)17-37-5-7-38(18-28(46)47)9-11-40(20-30(50)51)12-10-39(8-6-37)19-29(48)49/h1-4,23H,5-20,32H2,(H,33,43)(H,34,42)(H,35,45)(H,46,47)(H,48,49)(H,50,51)(H,36,44,52)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXMXUAUNMRXHV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)NCC(=O)NCC(=O)NC(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933579
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149206-86-0
Record name Dota-glycyl-glycyl-glycyl-(4-nitrophenyl)alanine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149206860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-(10-{2-Hydroxy-2-[(2-hydroxy-2-{[2-hydroxy-2-({2-hydroxy-2-[(4-nitrophenylalanyl)imino]ethyl}imino)ethyl]imino}ethyl)imino]ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。